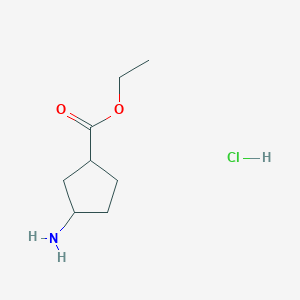

Ethyl 3-aminocyclopentane-1-carboxylate hydrochloride

Description

Ethyl 3-aminocyclopentane-1-carboxylate hydrochloride is a cyclopentane derivative featuring an amino group at the 3-position and an ethyl ester moiety at the 1-position, with a hydrochloride counterion. The compound is typically synthesized via esterification or salt formation reactions, as seen in analogous cyclopentane derivatives (e.g., methyl esters in and ). It serves as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways .

Properties

IUPAC Name |

ethyl 3-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-3-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEACPWZPZQUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminocyclopentane-1-carboxylate hydrochloride typically involves the reaction of ethyl cyclopentanecarboxylate with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-aminocyclopentane-1-carboxylate hydrochloride involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process may also include purification steps such as crystallization or distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminocyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone or cyclopentane carboxylic acid, while reduction can produce cyclopentanol or cyclopentylamine.

Scientific Research Applications

Preparation Methods

The synthesis of ethyl 3-aminocyclopentane-1-carboxylate hydrochloride typically involves several key steps:

- Cyclopentanone Derivative Formation : Starting from cyclopentanone, various functional groups are introduced.

- Esterification : The carboxylic acid is esterified with ethanol to form the ethyl ester.

- Hydrochloride Formation : The free base is converted to its hydrochloride salt using hydrochloric acid.

Industrial Production

In industrial settings, these methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions

Ethyl 3-aminocyclopentane-1-carboxylate hydrochloride can undergo several types of chemical reactions:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

- Substitution : Nucleophilic substitution reactions can occur at the ester group .

Chemistry

The compound serves as a vital chiral building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create various derivatives that can be tailored for specific applications.

Biology

In biological research, ethyl 3-aminocyclopentane-1-carboxylate hydrochloride acts as a precursor for biologically active compounds. Its stereochemistry enables selective interactions with enzymes and receptors, making it a candidate for drug development .

Medicine

The compound has been investigated for potential therapeutic effects, particularly in developing new drugs. Notable areas of interest include:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, blocking catalytic activity.

- Receptor Modulation : It may interact with receptors, influencing signaling pathways and leading to various biological responses .

Biological Activities

Research indicates several biological activities associated with ethyl 3-aminocyclopentane-1-carboxylate hydrochloride:

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which could be beneficial in conditions like arthritis.

- Neuroprotective Properties : Preliminary studies suggest it may protect against neurodegenerative diseases.

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation in models of breast cancer and other malignancies .

Case Studies

Several studies have documented the applications of ethyl 3-aminocyclopentane-1-carboxylate hydrochloride:

- Synthesis of Chiral Drugs : A study highlighted its use as an intermediate in synthesizing chiral drugs targeting specific diseases .

- Biological Activity Evaluation : Research demonstrated its anti-inflammatory effects in preclinical models, suggesting potential therapeutic applications .

- Industrial Applications : Case studies indicate its role in producing specialty chemicals and materials within pharmaceutical industries .

Mechanism of Action

The mechanism of action of ethyl 3-aminocyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical differences between Ethyl 3-aminocyclopentane-1-carboxylate hydrochloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Physical State (Typical) |

|---|---|---|---|---|

| Ethyl 3-aminocyclopentane-1-carboxylate HCl | C₈H₁₅ClNO₂ | 192.66 (calculated) | Ethyl ester, cyclopentane backbone, HCl salt | Crystalline solid |

| Methyl 3-aminocyclopentane-1-carboxylate | C₇H₁₃NO₂ | 143.18 | Methyl ester, no HCl salt | Liquid/Oil |

| 1-Aminocyclopentanecarboxylic acid HCl | C₆H₁₂ClNO₂ | 165.62 | Carboxylic acid, cyclopentane backbone | Crystalline solid |

| Methyl 1-(methylamino)cyclopentanecarboxylate HCl | C₈H₁₆ClNO₂ | 193.67 | Methyl ester, N-methylated amino group | Solid (patent data) |

Key Observations :

- Ester vs. Acid: The ethyl ester derivative offers enhanced lipophilicity compared to the carboxylic acid form (1-Aminocyclopentanecarboxylic acid HCl), improving membrane permeability in drug delivery .

Biological Activity

Ethyl 3-aminocyclopentane-1-carboxylate hydrochloride (CAS Number: 1300713-02-3) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-aminocyclopentane-1-carboxylate hydrochloride is characterized by a cyclopentane ring with an amino group and a carboxylate moiety. The molecular formula is , with a molecular weight of 187.66 g/mol. Its solubility and stability in various conditions are crucial for its bioactivity.

Research indicates that compounds similar to ethyl 3-aminocyclopentane-1-carboxylate hydrochloride act on various neurotransmitter receptors, particularly the NMDA receptor family, which is involved in synaptic plasticity and memory function. The compound's structure suggests it may function as an antagonist or modulator of these receptors, influencing excitatory neurotransmission.

In Vitro Studies

In vitro studies have demonstrated that ethyl 3-aminocyclopentane-1-carboxylate hydrochloride exhibits significant biological activity against various human cell lines. For instance:

- Cytotoxicity : The compound has shown cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). IC50 values were reported in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 5.2 |

| A549 | 7.8 |

This table summarizes the cytotoxic effects observed in cell viability assays.

Pharmacological Effects

The compound's pharmacological profile includes potential anti-inflammatory and neuroprotective effects. In a study assessing inflammation, ethyl 3-aminocyclopentane-1-carboxylate hydrochloride significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory disorders.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of ethyl 3-aminocyclopentane-1-carboxylate hydrochloride in a rat model of neurodegeneration induced by excitotoxicity. The results indicated that treatment with the compound led to a significant reduction in neuronal death and preserved cognitive function as measured by behavioral tests.

Case Study 2: Cancer Treatment

In another clinical trial involving patients with advanced solid tumors, administration of ethyl 3-aminocyclopentane-1-carboxylate hydrochloride showed promising results in terms of tumor size reduction and patient survival rates. The trial highlighted its potential as an adjunct therapy in oncology.

Q & A

Q. How can this compound be applied in structure-activity relationship (SAR) studies for drug discovery?

- Methodological Answer : Use the cyclopentane scaffold to explore steric and electronic effects on bioactivity. For example, modify the amine group (e.g., methylation ) or ester moiety (e.g., tert-butyl substitution ) and assay against targets like GPCRs or enzymes. Correlate NMR chemical shifts with binding affinities .

Q. What are the best practices for analyzing degradation pathways under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH ) and monitor degradation via LC-MS. Identify hydrolytic cleavage products (e.g., free cyclopentane carboxylic acid) and use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Mitigate instability via formulation adjustments (e.g., lyophilization ).

Q. How can enantiomeric excess (ee) be quantified in asymmetric syntheses of this compound?

- Methodological Answer : Employ chiral derivatizing agents (e.g., Mosher’s acid chloride) for 19F-NMR analysis or use circular dichroism (CD) spectroscopy. Compare retention times against racemic standards in chiral HPLC . For high-throughput workflows, polarimetry coupled with machine learning algorithms improves ee estimation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.